molecular formula C8H5F3N2O2 B13024026 5-(Trifluoromethoxy)-1H-indazol-3-ol CAS No. 1096711-66-8

5-(Trifluoromethoxy)-1H-indazol-3-ol

Cat. No.: B13024026
CAS No.: 1096711-66-8
M. Wt: 218.13 g/mol
InChI Key: OBBNLUFVMAJVGH-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-indazol-3-ol: is a fluorinated heterocyclic compound. Fluorine substitution in organic molecules is common due to its favorable properties, such as increased stability and lipophilicity. the trifluoromethoxy group (−OCF₃) is gaining prominence in both agrochemical research and pharmaceutical chemistry . Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of 5-(Trifluoromethoxy)-1H-indazol-3-ol involves several steps. One common approach is the condensation of a suitable precursor with a trifluoromethoxy-substituted reagent. Specific reaction conditions and reagents may vary, but the overall strategy aims to introduce the trifluoromethoxy group onto the indazole scaffold.

Industrial Production:: Industrial-scale production methods typically optimize yield, cost, and safety. These methods may involve large-scale reactions, purification, and isolation processes. Unfortunately, detailed industrial protocols for this specific compound are not widely available.

Chemical Reactions Analysis

Reactivity:: 5-(Trifluoromethoxy)-1H-indazol-3-ol can participate in various chemical reactions:

    Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on the reaction conditions, it may be oxidized or reduced.

    Common Reagents: Trifluoromethoxy-substituted compounds often react with nucleophiles, electrophiles, or radicals.

Major Products:: The specific products formed depend on the reaction type. For example, substitution reactions may yield derivatives with different substituents on the indazole ring.

Scientific Research Applications

Chemistry:: Researchers explore the trifluoromethoxy group’s impact on reactivity, stability, and pharmacokinetics. It serves as a valuable tool for modifying drug candidates.

Biology and Medicine::

    Drug Discovery: 5-(Trifluoromethoxy)-1H-indazol-3-ol derivatives are investigated as potential drug candidates due to their unique properties.

    Biological Assays: Researchers use these compounds to study biological pathways and molecular interactions.

Industry:: The trifluoromethoxy group finds applications in agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The exact mechanism by which 5-(Trifluoromethoxy)-1H-indazol-3-ol exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

While 5-(Trifluoromethoxy)-1H-indazol-3-ol is unique, it shares features with related compounds:

    Other Trifluoromethoxy Derivatives: Explore compounds with similar substituents.

    Indazole Analogues: Compare its properties to other indazole-based molecules.

Properties

CAS No.

1096711-66-8

Molecular Formula

C8H5F3N2O2

Molecular Weight

218.13 g/mol

IUPAC Name

5-(trifluoromethoxy)-1,2-dihydroindazol-3-one

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)7(14)13-12-6/h1-3H,(H2,12,13,14)

InChI Key

OBBNLUFVMAJVGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NN2

Origin of Product

United States

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